molecular formula C17H17N5O2S B2731229 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1251564-43-8

1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2731229
CAS No.: 1251564-43-8
M. Wt: 355.42
InChI Key: FOJOEVWJBLGRDR-UHFFFAOYSA-N
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Description

1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a benzoimidazole core, a thiazole ring, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzoimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the thiazole ring: This step often involves the cyclization of a thioamide with an α-halo ketone.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the benzoimidazole-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting tubulin polymerization.

Mechanism of Action

The mechanism of action of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. The compound may also interact with enzymes and receptors in microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazole derivatives: These compounds share the benzoimidazole core and exhibit similar biological activities.

    Thiazole derivatives: Compounds with a thiazole ring are known for their antimicrobial and anticancer properties.

    Piperidine derivatives: These compounds are widely studied for their pharmacological activities.

Uniqueness

1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer a broad spectrum of biological activities. The presence of the benzoimidazole, thiazole, and piperidine moieties in a single molecule enhances its potential as a multifunctional therapeutic agent.

Properties

IUPAC Name

1-(3H-benzimidazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-15(21-17-18-5-8-25-17)11-3-6-22(7-4-11)16(24)12-1-2-13-14(9-12)20-10-19-13/h1-2,5,8-11H,3-4,6-7H2,(H,19,20)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJOEVWJBLGRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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